molecular formula C7H8N4O B13100557 2-Methoxy-6-methyl-9H-purine

2-Methoxy-6-methyl-9H-purine

Cat. No.: B13100557
M. Wt: 164.16 g/mol
InChI Key: GIOZXTFYSZBLOA-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-9H-purine is a synthetically accessible purine derivative that serves as a versatile scaffold in medicinal chemistry and chemical biology research. This compound is part of the 9H-purine family, a privileged structural motif in nature that is one of the most abundant N-based heterocycles and forms the backbone of numerous essential biological molecules . Researchers utilize this core structure to develop novel bioactive molecules, particularly in oncology and epigenetics. The primary research value of this compound lies in its application as a key intermediate for the synthesis of more complex nucleoside analogs and its potential as a template for targeting various biological pathways. Purine-based compounds have demonstrated significant activity against diverse molecular targets . Specifically, 9H-purine scaffolds have been identified as promising templates for the development of bromodomain inhibitors , potential tubulin polymerization inhibitors for anticancer research , and as fibroblast growth factor receptor (FGFR) inhibitors . The 2-amino-9H-purine scaffold, closely related to this compound, has been developed into potent nanomolar ligands for bromodomains such as BRD9, representing a novel approach to epigenetic research . Applications & Research Uses: • Intermediate for nucleoside analog synthesis • Scaffold for developing kinase inhibitors • Template for bromodomain and epigenetic reader domain probes • Building block for anticancer agent discovery • Platform for structure-activity relationship (SAR) studies Handling & Storage: Store in a cool, dry place. Protect from light. The compound should be handled by qualified professionals using appropriate safety equipment. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the Safety Data Sheet prior to use.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-methoxy-6-methyl-7H-purine

InChI

InChI=1S/C7H8N4O/c1-4-5-6(9-3-8-5)11-7(10-4)12-2/h3H,1-2H3,(H,8,9,10,11)

InChI Key

GIOZXTFYSZBLOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)OC)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-9H-purine typically involves the alkylation of a purine precursor. One common method includes the reaction of 2-chloro-6-methylpurine with methanol in the presence of a base, such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a methoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution with amines can produce amino derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-9H-purine, a purine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry and cancer research, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a precursor for developing anticancer agents. Research indicates that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells, suggesting its potential as an antitumor agent .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound derivatives using the MTT assay across several cancer cell lines, including:

  • MDA-MB-231 (breast adenocarcinoma)
  • COLO201 (colorectal adenocarcinoma)
  • HepG2 (hepatocellular carcinoma)

The results indicated that certain derivatives exhibited high cytotoxicity, particularly against COLO201 cells, with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .

Inhibition of Phosphodiesterases

This compound has been investigated for its role in inhibiting cyclic nucleotide phosphodiesterases. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP within cells, which are critical for various signaling pathways. Such properties make it a valuable tool for studying cellular processes and potential therapeutic targets .

Development of Chemical Probes

The compound serves as a scaffold for developing selective bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing essential roles in gene regulation and cancer progression. Modifications to the this compound structure have led to the creation of potent ligands that can be used as chemical probes to investigate the biological functions of bromodomains .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit enzymes involved in DNA synthesis, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound C₇H₈N₄O ~164.17 Methoxy (2), Methyl (6) Hypothetical: Moderate solubility, potential kinase inhibition -
6-Ethoxy-9-methyl-9H-purine C₈H₁₀N₄O 178.19 Ethoxy (6), Methyl (9) Increased lipophilicity due to ethoxy; nucleoside analog precursor
6-Chloro-9-(methoxymethyl)-9H-purine C₇H₇ClN₄O 198.61 Chloro (6), Methoxymethyl (9) Chloro group enables nucleophilic substitution; antiviral potential
2-Chloro-6-((4-methoxybenzyl)amino)-9-isopropylpurine C₁₆H₁₈ClN₅O 331.80 Chloro (2), (4-Methoxybenzyl)amino (6), Isopropyl (9) Bulky substituents may enhance target specificity; kinase inhibitor candidate
6-Methoxy-9-β-D-xylofuranosyl-9H-purin-2-amine C₁₁H₁₅N₅O₅ 305.27 Methoxy (6), Xylofuranosyl (9), Amine (2) Modified nucleoside; antiviral/antitumor applications

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. Chloro Groups :

    • Methoxy groups (electron-donating) stabilize the purine ring via resonance, enhancing metabolic stability compared to chloro groups (electron-withdrawing), which act as leaving sites for further functionalization .
    • Example: 6-Chloro-9-(methoxymethyl)-9H-purine () undergoes nucleophilic substitution at position 6, enabling synthesis of amine or alkoxy derivatives .
  • Methyl vs. Bulky Substituents: Methyl groups (e.g., at position 6 or 9) improve lipophilicity and membrane permeability. In contrast, bulky groups like isopropyl or xylofuranosyl () may reduce solubility but enhance target binding through steric effects .
  • Positional Isomerism :

    • Methoxy at position 2 (hypothetical compound) vs. 6 () alters electronic distribution. 6-Methoxy derivatives (e.g., 6-methoxypurine) are common intermediates in nucleoside synthesis, while 2-methoxy analogs are less explored but may offer unique binding profiles .

Spectroscopic Characterization

  • NMR and HRMS : Key for confirming substitution patterns. For example:
    • 6-Ethoxy-9-methyl-9H-purine (): ¹H NMR shows ethoxy (-OCH₂CH₃) signals at δ 1.3–1.5 ppm and methyl (N9-CH₃) at δ 3.3–3.5 ppm .
    • 6-Chloro-9-(methoxymethyl)-9H-purine (): ¹³C NMR confirms methoxymethyl (-CH₂OCH₃) at δ 55–60 ppm .

Biological Activity

2-Methoxy-6-methyl-9H-purine, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to other purines, which are critical components in various biological processes, including DNA and RNA synthesis. Understanding its biological activity is essential for exploring its therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C8H10N4O
  • Molecular Weight: 178.19 g/mol
  • IUPAC Name: this compound
  • CAS Number: 17159-87-4

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study:
A study conducted on the U87MG glioblastoma cell line demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as PARP and CASP3 cleavage. The compound exhibited an IC50 value of approximately 5 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 ranging from 0.4 to 3.3 µM depending on the exposure time .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It was tested against various bacterial strains and demonstrated significant inhibitory effects.

Research Findings:
A study evaluated the antimicrobial efficacy of several purine derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in nucleotide metabolism, leading to disrupted DNA synthesis in rapidly dividing cancer cells.
  • Induction of Apoptosis: By activating apoptotic pathways, it promotes programmed cell death in cancerous cells.
  • Antimicrobial Action: Its structural similarity to nucleotides allows it to interfere with microbial DNA replication processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other purines:

Compound NameStructure SimilarityAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundHigh~5 µM20–50 µg/mL
6-ThioguanineModerate~1 µMNot reported
AcyclovirLowNot applicableNot applicable

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